molecular formula C7H7KN2O2S B7806783 potassium;2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate

potassium;2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate

Cat. No.: B7806783
M. Wt: 222.31 g/mol
InChI Key: VQVDRIZHZMCKCT-UHFFFAOYSA-M
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Description

Potassium;2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate typically involves the reaction of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium under reflux conditions. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium;2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium;2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of potassium;2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Potassium;2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate: Unique due to its prop-2-enylamino group.

    Potassium;2-(methylamino)-1,3-thiazole-4-carboxylate: Similar structure but with a methylamino group instead of prop-2-enylamino.

    Potassium;2-(ethylamino)-1,3-thiazole-4-carboxylate: Contains an ethylamino group.

Uniqueness

This compound is unique due to the presence of the prop-2-enylamino group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

potassium;2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S.K/c1-2-3-8-7-9-5(4-12-7)6(10)11;/h2,4H,1,3H2,(H,8,9)(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVDRIZHZMCKCT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=CS1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC1=NC(=CS1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7KN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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